(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Description

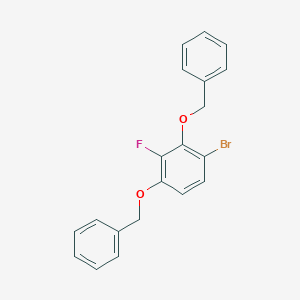

(((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene (CAS: 2379322-54-8) is a halogenated aromatic compound with the molecular formula C₂₀H₁₆BrFO₂ and a molecular weight of 387.25 g/mol . Structurally, it consists of a central 4-bromo-2-fluoro-1,3-phenylene core bridged by two oxymethylene groups connected to benzyl moieties. This compound is typically synthesized via benzylation of dihydroxy precursors, a method analogous to the preparation of structurally related derivatives .

Key properties include:

Properties

IUPAC Name |

1-bromo-3-fluoro-2,4-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrFO2/c21-17-11-12-18(23-13-15-7-3-1-4-8-15)19(22)20(17)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAAENNXBCTNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene , with a CAS number of 2379322-54-8 , is a synthetic organic compound that has garnered attention for its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse scholarly sources.

Chemical Information

Structural Representation

The compound can be represented structurally as follows:

This structure indicates the presence of multiple aromatic rings and functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets including enzymes, receptors, and transporters. The presence of bromine and fluorine substituents may enhance lipophilicity and influence binding affinity to biological targets.

Case Studies and Research Findings

-

Neuropharmacological Effects :

- A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications in the phenyl groups significantly impacted their affinity for dopamine transporters (DAT). This suggests potential applications in neuropharmacology, particularly for conditions like ADHD or depression .

- Anticancer Activity :

- Antimicrobial Properties :

Comparative Data Table

Scientific Research Applications

Materials Science

The compound is utilized in the development of advanced materials due to its unique structural properties. Its ability to form strong intermolecular interactions makes it suitable for:

- Polymer Synthesis : It can act as a building block for creating polymers with enhanced thermal stability and mechanical strength.

- Nanocomposites : The compound can be incorporated into nanomaterials to improve their electrical and optical properties.

Organic Synthesis

As a versatile intermediate, (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is employed in:

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules.

- Functionalization of Aromatic Compounds : The presence of bromine and fluorine allows for selective functionalization, enabling the synthesis of derivatives with specific properties.

Medicinal Chemistry

Research indicates potential applications in drug discovery and development:

- Anticancer Agents : Studies have suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The bromine and fluorine substituents may enhance biological activity by improving lipophilicity and cellular uptake.

- Antimicrobial Properties : Preliminary investigations show that derivatives of this compound could possess antimicrobial activity, making them candidates for further pharmacological studies.

Case Study 1: Polymer Development

A study focused on using this compound as a monomer in the synthesis of high-performance polymers. The resulting materials demonstrated superior thermal stability compared to conventional polymers, making them suitable for high-temperature applications .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal evaluated the anticancer properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for developing new therapeutic agents .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Materials Science | Polymer Synthesis | Enhanced thermal stability |

| Organic Synthesis | Cross-Coupling Reactions | Facilitates complex molecule formation |

| Medicinal Chemistry | Anticancer Agents | Potential cytotoxic effects against cancer |

| Antimicrobial Properties | Preliminary studies indicate efficacy |

Comparison with Similar Compounds

Key Observations:

Halogen Substitution :

- Bromine and fluorine in the target compound enhance electrophilic reactivity compared to iodine or chlorine derivatives, making it more suitable for cross-coupling reactions .

- The iodo analogue (CAS 888968-41-0) has a higher molecular weight (416.25 g/mol) due to iodine’s larger atomic mass .

Positional Isomerism :

- The 1,3-phenylene substitution pattern in the target compound contrasts with the 1,2-phenylene arrangement in ((3-Bromo-1,2-phenylene)bis(oxy))bis(methylene))dibenzene. This difference influences steric hindrance and π-conjugation .

Methyl vs. Halogen: The methyl-substituted derivative (CAS 1674369-46-0) lacks halogen-mediated reactivity but offers improved solubility in nonpolar solvents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (((4-Bromo-2-fluoro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene, and how can competing side reactions be minimized during benzylation steps?

- Methodological Answer : The compound is typically synthesized via benzylation of a diol precursor (e.g., 4-bromo-2-fluoro-1,3-benzenediol). Key steps include:

- Benzylation : Reacting the diol with benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone.

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product from unreacted starting materials or over-benzylated byproducts.

- Yield Optimization : Controlling stoichiometry (2.2 equivalents of benzyl bromide per hydroxyl group) and reaction time (12–24 hours) minimizes side reactions like oligomerization .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and elemental analysis be systematically employed to confirm structural integrity and purity?

- Methodological Answer :

- ¹H NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.50–7.28 ppm for benzyl groups, δ 7.12–6.85 ppm for the central phenylene ring) to confirm substitution patterns. Fluorine and bromine substituents induce distinct deshielding effects .

- Elemental Analysis : Compare experimental C/H/N percentages (e.g., C: 65.35%, H: 4.16%, N: 14.29%) with theoretical values to verify purity. Discrepancies >0.3% indicate impurities requiring repurification .

Q. What role do the bromo and fluoro substituents play in modulating electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with arylboronic acids) or Buchwald-Hartwig aminations. Its electronegativity enhances oxidative addition kinetics in Pd-catalyzed reactions.

- Fluoro Group : Withdraws electron density via inductive effects, stabilizing intermediates and directing electrophilic substitution to meta/para positions. Combined with bromo, this creates regioselectivity for functionalization .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict regioselectivity in reactions involving this compound?

- Methodological Answer :

- DFT Workflow : Optimize geometry at the B3LYP/6-31G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromo-substituted carbon shows higher electrophilicity (ƒ⁺ = 0.12) than the fluoro-substituted site (ƒ⁺ = 0.08), favoring cross-coupling at bromine .

- Transition-State Modeling : Compare activation energies for competing pathways (e.g., C–Br vs. C–F bond cleavage) to rationalize observed selectivity .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data (e.g., synchrotron-source, λ = 0.7 Å) to resolve ambiguities in heavy-atom positions. Twinning or disorder is addressed via HKLF 5 mode for multi-component refinement .

- Validation Tools : Check R₁/wR₂ residuals (<5%) and ADP (atomic displacement parameter) consistency. Anomalous ADP values (>0.1 Ų) suggest incorrect space group assignment .

Q. What in vitro assays are suitable for evaluating bioactivity, and how can bromo/fluoro interference be mitigated?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa), with controls for halogen-specific false positives (e.g., ROS generation by bromine). Include a "scrambled" analog without halogens as a baseline .

- Enzyme Inhibition : For kinase targets, employ fluorescence polarization assays. Pre-incubate the compound with glutathione (5 mM) to quench non-specific halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.